molecular formula C44H49F3N5O9P B1167949 N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide CAS No. 120016-98-0

N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide

Cat. No.: B1167949
CAS No.: 120016-98-0
M. Wt: 879.9 g/mol
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Description

The compound N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide is a highly specialized nucleotide analog designed for oligonucleotide synthesis. Key structural features include:

  • Bis(4-methoxyphenyl)-phenylmethoxy (DMT) group: A common protecting group for the 5′-hydroxyl in phosphoramidite chemistry .
  • 2-cyanoethoxy-(diisopropylamino)phosphanyl group: A phosphoramidite linkage enabling solid-phase DNA/RNA synthesis .
  • 2,4-Dioxopyrimidin-5-yl base: A modified uracil derivative, likely influencing base-pairing properties.
  • Trifluoroacetamide moiety: Serves as a protecting group for amines, enhancing stability during synthesis .

This compound is integral to automated oligonucleotide synthesis, with applications in therapeutics (e.g., antisense oligonucleotides) and molecular biology.

Properties

IUPAC Name

N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H49F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-9,13-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55)/t37-,38+,39+,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMRPWLCRWMIEK-OOJPWNKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49F3N5O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of 5-TFA-ap-dU phosphoramidite is influenced by the environment in which the oligonucleotide synthesis and subsequent interactions occur. Factors such as temperature, pH, and the presence of other molecules could potentially affect the efficiency of the modification process and the stability of the resulting probes. .

Comparison with Similar Compounds

Core Structural Variations

The following table highlights critical differences between the target compound and its analogs:

Feature Target Compound Analog 1 () Analog 2 ()
Base 2,4-Dioxopyrimidin-5-yl (uracil derivative) 2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl Pyrazolo[4,3-d]pyrimidin-7-yl
5′ Protecting Group Bis(4-methoxyphenyl)-phenylmethoxy (DMT) DMT DMT
Phosphoramidite Link 2-cyanoethoxy-(diisopropylamino)phosphanyl 2-cyanoethoxy-(diisopropylamino)phosphanyl 2-cyanoethoxy-(diisopropylamino)phosphanyl (duplicated at two positions)
Backbone Oxolan-2-yl (tetrahydrofuran) Oxolan-2-yl with tert-butyldimethylsilyl (TBS) protection at 3′-OH Oxolan-2-yl with dual phosphoramidite groups
Additional Groups Trifluoroacetamide on propargyl side chain Thioether-linked isoprenoid chain N,N-dimethyl-methanimidamide

Key Observations :

  • The DMT and phosphoramidite groups are conserved across analogs, underscoring their role in synthesis .
  • Base modifications (e.g., pyrazolo[4,3-d]pyrimidinyl in Analog 2) alter hydrogen-bonding capacity, impacting target specificity in therapeutic contexts.
  • The trifluoroacetamide group in the target compound enhances stability compared to thioether or imidamide groups in analogs .

Analytical Comparisons

  • NMR Profiling :
    • The DMT group’s aromatic protons (δ 6.8–7.4 ppm) and oxolan backbone signals (δ 3.5–5.5 ppm) are consistent across analogs .
    • Divergences in chemical shifts for the base (e.g., δ 8.1–8.3 ppm for dioxopyrimidinyl vs. δ 7.9–8.0 ppm for pyrazolo-pyrimidinyl) reflect electronic environmental changes .
  • Mass Spectrometry :
    • All compounds show prominent [M+H]+ ions, but the target compound’s trifluoroacetamide introduces a distinct 114 Da fragment (CF3CO−) .

Similarity Indexing and Computational Analysis

  • Tanimoto Scores : Using structural fingerprints (e.g., MACCS keys), the target compound shares >85% similarity with Analog 1 (DMT and phosphoramidite overlap) but <70% with Analog 2 (base divergence) .
  • Molecular Networking : LC-MS/MS fragmentation patterns cluster the target compound with other DMT-protected phosphoramidites, validated by cosine scores >0.9 .

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